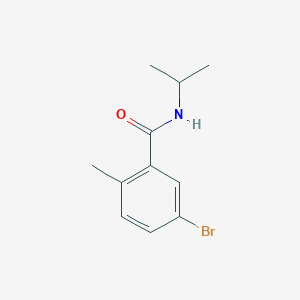

5-bromo-2-methyl-N-(propan-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

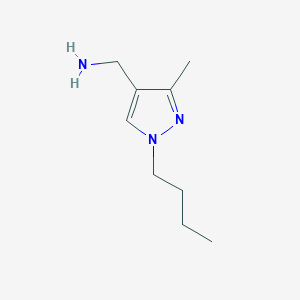

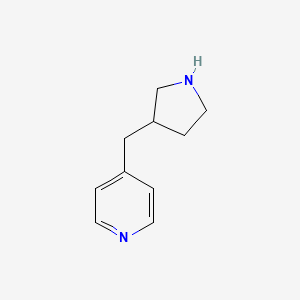

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 .

Physical And Chemical Properties Analysis

5-Bromo-2-methyl-N-(propan-2-yl)benzamide is a solid substance . Its melting point ranges from 125 to 129 °C, and it has a boiling point of 228 °C . The compound has a molecular weight of 256.14 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Benzamides, including derivatives like 5-bromo-2-methyl-N-(propan-2-yl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals, which are unstable molecules that can cause cellular damage. By neutralizing these radicals, benzamides can potentially prevent or mitigate oxidative stress-related diseases .

Antibacterial Applications

Research has indicated that benzamide derivatives exhibit antibacterial activity. This makes them valuable for developing new antibacterial agents, especially in the face of increasing antibiotic resistance. They can be tested against various gram-positive and gram-negative bacteria to assess their efficacy .

Anti-inflammatory and Analgesic Effects

Some benzamide compounds have shown promising anti-inflammatory and analgesic activities. This suggests that 5-bromo-2-methyl-N-(propan-2-yl)benzamide could be a candidate for the development of new pain relief medications, with the potential for reduced side effects compared to traditional drugs .

Catalytic Properties in Organic Synthesis

Benzamide derivatives can act as catalysts in organic synthesis reactions. Their unique structure allows them to facilitate the formation of covalent bonds between molecules, which is crucial in the synthesis of complex organic compounds.

Substrate for Enzymatic Reactions

Due to their chemical structure, benzamides can serve as substrates for various enzymes. This application is significant in biochemical research and the pharmaceutical industry, where enzyme-substrate interactions are fundamental to drug design and development.

Nucleophilic Substitution Reactions

The benzylic position of benzamide compounds, such as 5-bromo-2-methyl-N-(propan-2-yl)benzamide, is reactive towards nucleophilic substitution reactions. This reactivity is utilized in creating a wide range of chemical products, including pharmaceuticals and agrochemicals .

Drug Discovery and Development

Benzamide derivatives are used extensively in drug discovery. Their structural versatility allows them to be modified into a variety of pharmacologically active compounds. This flexibility is crucial for the development of new drugs with specific target activities .

Industrial Applications

Beyond their medical and biological applications, benzamides are also used in industrial sectors such as plastics, rubber, paper, and agriculture. Their chemical properties make them suitable for various processes and products in these industries .

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-2-methyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)13-11(14)10-6-9(12)5-4-8(10)3/h4-7H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIAIJDBRFCFRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C(=O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-N-(propan-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Aminophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1376692.png)

![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)